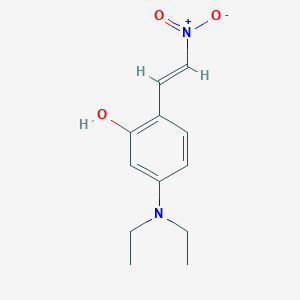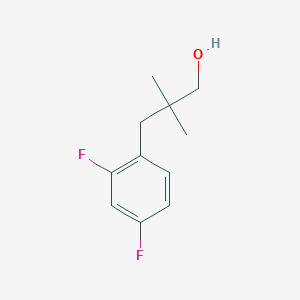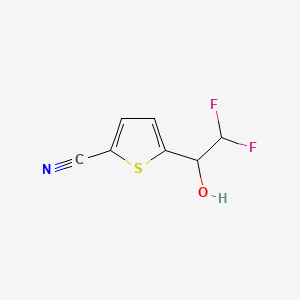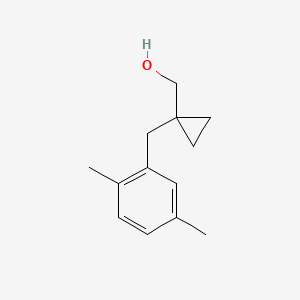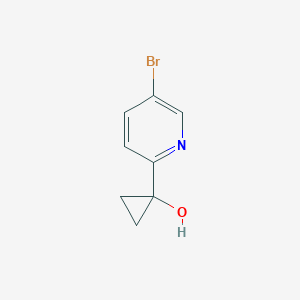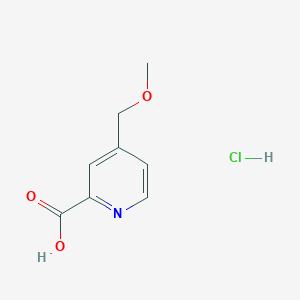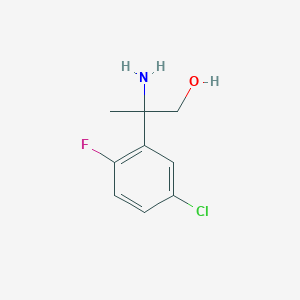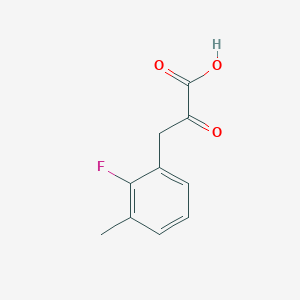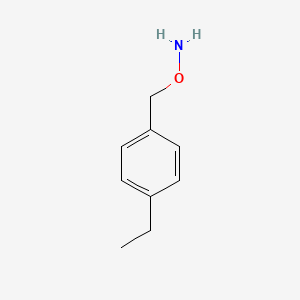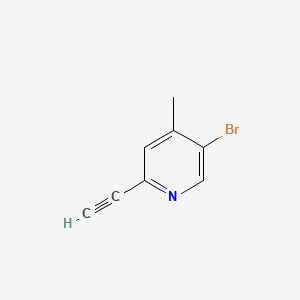
1-Ethyl-1h-1,2,4-triazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1h-1,2,4-triazole-5-thiol is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has a sulfur atom attached to the triazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-1,2,4-triazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions typically involve heating the mixture under reflux .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-Ethyl-1h-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
1-Ethyl-1h-1,2,4-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anticancer and antifungal activities.
Industry: It is used in the development of new materials, including polymers and luminescent materials.
作用機序
The mechanism of action of 1-Ethyl-1h-1,2,4-triazole-5-thiol involves its interaction with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it an effective ligand. The triazole ring can interact with biological macromolecules, inhibiting enzyme activity and disrupting cellular processes. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
類似化合物との比較
1H-1,2,4-Triazole-3-thiol: Similar structure but without the ethyl group.
1-Phenyl-1H-tetrazole-5-thiol: Contains a phenyl group instead of an ethyl group.
3-Methyl-1H-1,2,4-triazole: Contains a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1h-1,2,4-triazole-5-thiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .
特性
分子式 |
C4H7N3S |
|---|---|
分子量 |
129.19 g/mol |
IUPAC名 |
2-ethyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) |
InChIキー |
JBPZMNRRSYWGRG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=S)N=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


